An In-depth Technical Guide to the Structure of 1-(Phenoxymethyl)-1H-benzotriazole
An In-depth Technical Guide to the Structure of 1-(Phenoxymethyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 1-(Phenoxymethyl)-1H-benzotriazole. Due to the limited availability of direct experimental data in published literature for this specific molecule, this guide combines established data for the core benzotriazole moiety with predictive analysis and data from closely related analogs to offer a robust profile for research and development purposes.
Chemical Structure and Identification
1-(Phenoxymethyl)-1H-benzotriazole is a heterocyclic compound featuring a phenoxymethyl group attached to one of the nitrogen atoms of a benzotriazole ring system. The International Union of Pure and Applied Chemistry (IUPAC) name specifies that the attachment is at the N1 position of the 1H-tautomer of benzotriazole.
Molecular Identity:
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Chemical Name: 1-(Phenoxymethyl)-1H-benzotriazole[1]
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Synonyms: 1-(Phenoxymethyl)benzotriazole, 1H-Benzotriazole, 1-(phenoxymethyl)-[1]
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CAS Number: 111198-02-8[1]
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Molecular Formula: C₁₃H₁₁N₃O[1]
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Molecular Weight: 225.25 g/mol [1]
The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The phenoxymethyl substituent is linked via a methylene bridge to the N1 atom of the triazole ring and an oxygen atom to the phenyl group.
Caption: 2D Chemical Structure of 1-(Phenoxymethyl)-1H-benzotriazole.
Quantitative Structural Data
While a specific crystal structure for 1-(Phenoxymethyl)-1H-benzotriazole is not available in the current literature, structural parameters can be inferred from closely related analogs. The data presented below is from the crystallographic analysis of 1-Benzyl-1H-benzotriazole, which shares the same N1-substituted benzotriazole core with a methylene bridge. These values provide a reliable estimation of the bond lengths and angles within the primary heterocyclic system.
| Parameter | Atom Pair/Triplet | Bond Length (Å) | Bond Angle (°) |
| Triazole Ring | N1-N2 | 1.345 | - |
| N2-N3 | 1.301 | - | |
| N1-C7a | 1.350 | - | |
| N3-C6a | 1.381 | - | |
| C6a-C7a | 1.389 | - | |
| N2-N1-C7a | - | 106.8 | |
| N1-N2-N3 | - | 110.3 | |
| N2-N3-C6a | - | 105.5 | |
| Benzene Ring | C4-C5 | 1.385 | - |
| C5-C6 | 1.380 | - | |
| C6-C6a | 1.401 | - | |
| C6a-C7a | 1.389 | - | |
| C7a-C7 | 1.382 | - | |
| C7-C4 | 1.383 | - | |
| C5-C6-C6a | - | 122.1 | |
| C4-C7-C7a | - | 121.8 | |
| Substituent Link | N1-CH₂ | ~1.47 | - |
| C-O (ether) | ~1.43 | - | |
| N1-CH₂-O | - | ~109.5 | |
| Data is representative, based on the crystal structure of 1-Benzyl-1H-benzotriazole and general bond lengths. Actual values for 1-(Phenoxymethyl)-1H-benzotriazole may vary. |
Experimental Protocols
Proposed Synthesis of 1-(Phenoxymethyl)-1H-benzotriazole
This protocol describes a plausible method for the synthesis of 1-(Phenoxymethyl)-1H-benzotriazole via N-alkylation of 1H-benzotriazole, a common strategy for producing N-substituted benzotriazoles.[2][3]
Reaction Scheme:
Caption: Synthetic pathway for 1-(Phenoxymethyl)-1H-benzotriazole.
Materials:
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1H-Benzotriazole (1.0 eq)
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Phenoxymethyl chloride (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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To a stirred solution of 1H-benzotriazole in anhydrous DMF, add anhydrous potassium carbonate.
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Slowly add phenoxymethyl chloride to the suspension at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).
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After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(Phenoxymethyl)-1H-benzotriazole.
Spectroscopic and Analytical Data
The following sections describe the expected spectroscopic characteristics for the successful identification and characterization of 1-(Phenoxymethyl)-1H-benzotriazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts in CDCl₃):
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Methylene Protons (-CH₂-): A singlet peak is expected around δ 6.0-6.5 ppm. This downfield shift is due to the deshielding effects of the adjacent nitrogen of the benzotriazole ring and the oxygen of the phenoxy group.
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Benzotriazole Protons: Four protons in the aromatic region, typically appearing as two multiplets or an AA'BB' system between δ 7.3-8.1 ppm.
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Phenoxy Protons: Five protons in the aromatic region. The ortho-protons are expected around δ 6.9-7.1 ppm, while the meta- and para-protons are expected between δ 7.2-7.4 ppm.
¹³C NMR (Expected Chemical Shifts in CDCl₃):
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Methylene Carbon (-CH₂-): A signal is expected in the range of δ 70-80 ppm.
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Benzotriazole Carbons: Signals for the six carbons of the benzotriazole ring are expected between δ 110-145 ppm.
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Phenoxy Carbons: The carbon attached to the ether oxygen (C-O) is expected around δ 155-160 ppm. The other aromatic carbons of the phenoxy group will appear between δ 115-130 ppm.
Infrared (IR) Spectroscopy
Expected Characteristic Absorption Bands (cm⁻¹):
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C-H Aromatic Stretch: ~3050-3100 cm⁻¹
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C-H Aliphatic Stretch (-CH₂-): ~2850-2950 cm⁻¹
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C=C Aromatic Ring Stretch: ~1450-1600 cm⁻¹ (multiple bands)
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C-O-C Asymmetric Stretch (Aryl Ether): ~1220-1260 cm⁻¹
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N=N Stretch (Triazole): ~1400-1450 cm⁻¹
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C-N Stretch: ~1050-1150 cm⁻¹
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Aromatic C-H Bending (Out-of-Plane): ~740-770 cm⁻¹ (ortho-disubstituted benzene of benzotriazole) and ~690-750 cm⁻¹ (monosubstituted benzene of phenoxy group).
Biological and Pharmacological Context
Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities. These activities include:
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Antimicrobial and Antifungal
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Antiviral
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Anticancer
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Anti-inflammatory
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Analgesic
The mechanism of action for many benzotriazole derivatives is often attributed to their ability to act as bioisosteres for natural purine bases, allowing them to interact with various enzymes and receptors. For instance, some derivatives have been shown to inhibit tubulin polymerization, a key target in cancer therapy.
While no specific signaling pathways have been elucidated for 1-(Phenoxymethyl)-1H-benzotriazole, its structural motifs suggest potential for investigation in the aforementioned therapeutic areas. The phenoxy group can enhance lipophilicity and introduce potential for hydrogen bonding, which may influence its pharmacokinetic and pharmacodynamic properties. Further research is required to determine its specific biological targets and mechanisms of action.
Caption: General workflow for the development of benzotriazole-based drug candidates.
